3-Bromo-2-fluorobenzotrifluoride
Overview
Description
3-Bromo-2-fluorobenzotrifluoride: is an organic compound with the molecular formula C₇H₃BrF₄ and a molecular weight of 243.00 g/mol . It is a derivative of benzotrifluoride, where the benzene ring is substituted with bromine and fluorine atoms. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluorobenzotrifluoride typically involves the bromination and fluorination of benzotrifluoride derivatives. One method involves the use of m-fluorobenzotrifluoride as a starting material, which undergoes nitration, bromination, reduction, deamination, separation, and hydrolysis to yield the target compound . The bromination step often uses dibromohydantoin as a bromination reagent in the presence of sulfuric acid .
Industrial Production Methods: In industrial settings, the production of this compound can involve the use of trifluorotoluene and a composite catalyst. The process includes the addition of hydrobromic acid and sulfuric acid, followed by controlled temperature conditions and the use of sodium chlorite solution . The final product is obtained through reduced pressure distillation .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-fluorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include potassium fluoride and dimethyl sulfoxide (DMSO) under reflux conditions.
Oxidation and Reduction Reactions: Reagents such as reduced iron powder and acetic acid are used in reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated or brominated derivatives of benzotrifluoride.
Scientific Research Applications
3-Bromo-2-fluorobenzotrifluoride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Medicine: It may serve as a precursor in the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluorobenzotrifluoride involves its interaction with molecular targets and pathways. The bromine and fluorine atoms in the compound can participate in various chemical reactions, influencing the reactivity and stability of the compound. The specific molecular targets and pathways depend on the context in which the compound is used, such as in chemical synthesis or biological studies .
Comparison with Similar Compounds
2-Bromo-3-fluorobenzotrifluoride: (CAS Number: 104540-42-3)
5-Bromo-2-fluorobenzotrifluoride: (CAS Number: 393-37-3)
2-Bromobenzotrifluoride: (CAS Number: 392-83-6)
Comparison: 3-Bromo-2-fluorobenzotrifluoride is unique due to the specific positions of the bromine and fluorine atoms on the benzene ring. This positional arrangement affects its chemical reactivity and the types of reactions it can undergo. Compared to similar compounds, this compound may exhibit different reactivity patterns and applications in synthesis processes.
Properties
IUPAC Name |
1-bromo-2-fluoro-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4/c8-5-3-1-2-4(6(5)9)7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXCYIIXCVJZKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371274 | |
Record name | 3-Bromo-2-fluorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144584-67-8 | |
Record name | 3-Bromo-2-fluorobenzotrifluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144584-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-fluorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-fluorobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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